(2,5-Dimethylphenyl)(3-methylphenyl)methanone

Analytical Chemistry Quality Control Forensic Analysis

Procure (2,5-Dimethylphenyl)(3-methylphenyl)methanone for your research with confidence. Its unique 2,5- and 3-methyl substitution pattern creates a distinct steric and electronic environment, crucial for applications demanding precise molecular recognition. Unlike generic trimethylbenzophenones, this isomer ensures analytical reproducibility (LogP 3.84) and serves as a valuable scaffold for SAR studies in drug discovery. Its non-planar conformation and specific photophysical properties make it ideal for niche UV-curable systems. Avoid research failure by specifying this exact isomer.

Molecular Formula C16H16O
Molecular Weight 224.30 g/mol
CAS No. 64357-29-5
Cat. No. B6308730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dimethylphenyl)(3-methylphenyl)methanone
CAS64357-29-5
Molecular FormulaC16H16O
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)C2=C(C=CC(=C2)C)C
InChIInChI=1S/C16H16O/c1-11-5-4-6-14(9-11)16(17)15-10-12(2)7-8-13(15)3/h4-10H,1-3H3
InChIKeyTZBWBJKBQFNIOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (2,5-Dimethylphenyl)(3-methylphenyl)methanone CAS 64357-29-5 | Procurement & Technical Baseline


(2,5-Dimethylphenyl)(3-methylphenyl)methanone, also known as 2,5,2'-trimethylbenzophenone, is a tri-substituted benzophenone derivative with the molecular formula C16H16O and a molecular weight of 224.3 g/mol . It is a member of the benzophenone family, which is widely recognized for applications as a photoinitiator, UV stabilizer, and chemical intermediate [1]. The compound is characterized by a carbonyl group bridging two aromatic rings, each bearing methyl substituents in the 2,5- and 3-positions, respectively .

Why 2,5-Dimethylphenyl 3-Methylphenyl Methanone Cannot Be Replaced by Generic Analogs


While all benzophenone derivatives share a common carbonyl-bridged biphenyl core, substitution patterns dramatically alter their physicochemical, spectroscopic, and performance properties [1]. Specifically, the 2,5-dimethyl substitution on one ring and the 3-methyl substitution on the other create a unique steric and electronic environment that differs fundamentally from more common isomers like 2,4-dimethylbenzophenone or 2,4,6-trimethylbenzophenone [2]. This unique architecture directly influences properties such as lipophilicity (LogP), mass spectral fragmentation, and conformational behavior, meaning that interchanging this compound with a generic 'trimethylbenzophenone' without rigorous validation risks failure in applications requiring precise molecular recognition, analytical reproducibility, or specific photophysical performance [3].

Quantitative Differentiation Guide for (2,5-Dimethylphenyl)(3-methylphenyl)methanone vs. Comparators


Structural Isomer Differentiation via Unique Mass Spectral Pattern

The target compound, (2,5-dimethylphenyl)(3-methylphenyl)methanone, exhibits a distinct mass spectral fragmentation pattern compared to its positional isomers, which is critical for unambiguous identification in complex mixtures [1]. This is a well-documented characteristic for isomeric benzophenones [2].

Analytical Chemistry Quality Control Forensic Analysis

Significant Lipophilicity Difference vs. 2,4-Dimethylbenzophenone

The predicted lipophilicity (LogP) of the target compound is 3.84 , which is substantially lower than that of 2,4-dimethylbenzophenone (predicted LogP 4.0) [1]. This indicates a quantifiable difference in hydrophobicity that directly impacts chromatographic retention and biological partitioning.

Drug Discovery ADME Prediction Chromatography

Distinct Computed Density vs. 2,4-Dimethylbenzophenone

The target compound has a predicted density of 1.036 ± 0.06 g/cm³ , which is lower than the predicted density of its isomer 2,4-dimethylbenzophenone (1.084 g/cm³) [1]. This difference in a fundamental physical property can influence behavior in large-scale processes and formulations.

Physical Chemistry Formulation Science Material Science

Unique Molecular Conformation Due to Ortho-Substitution

The presence of a methyl group ortho to the carbonyl on the 2,5-dimethylphenyl ring forces the molecule into a non-planar, 'propeller-like' conformation [1]. This conformation is distinct from benzophenones lacking ortho-substituents (which are more planar) and has a direct impact on the molecule's steric and electronic properties [2].

Computational Chemistry Molecular Modeling Drug Design

Differentiated Synthetic Pathway via Friedel-Crafts Acylation

The synthesis of (2,5-dimethylphenyl)(3-methylphenyl)methanone typically proceeds via Friedel-Crafts acylation using specific starting materials (e.g., 2,5-dimethylbenzoyl chloride and toluene) . This is a different synthetic route compared to other trimethylbenzophenone isomers, which may require different starting materials or lead to different isomer mixtures [1].

Organic Synthesis Process Chemistry Custom Synthesis

Procurement-Driven Application Scenarios for (2,5-Dimethylphenyl)(3-methylphenyl)methanone


Analytical Standard for Isomer-Specific Method Development

Due to its unique mass spectral fingerprint [1] and distinct chromatographic properties (LogP 3.84) , this compound is ideal for use as a certified reference standard in analytical chemistry. It enables the development and validation of robust GC-MS or HPLC methods for the specific identification and quantification of this isomer in complex reaction mixtures or environmental samples, where generic 'trimethylbenzophenone' standards would be insufficient [2].

Scaffold for Medicinal Chemistry and SAR Studies

The non-planar conformation imposed by its ortho-methyl substitution [1] makes this compound a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery. Its distinct 3D shape and electronic profile (compared to more planar benzophenones) can be exploited to probe binding pockets with unique steric requirements, particularly for targets like HIV-1 reverse transcriptase where benzophenone derivatives have shown promise [2].

Specialty Photoinitiator in UV-Curable Formulations

As a member of the substituted benzophenone class, which is known for photoinitiation and UV absorption properties [1], this specific compound may offer unique performance advantages (e.g., solubility, migration potential, or initiation efficiency) in niche UV-curable coatings, inks, or adhesives . Its distinct physical properties (e.g., density) [2] could be leveraged to formulate systems with specific rheological or curing profiles.

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